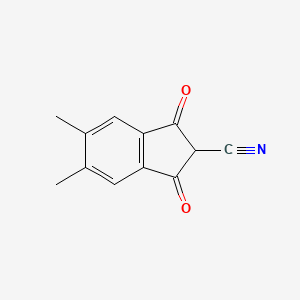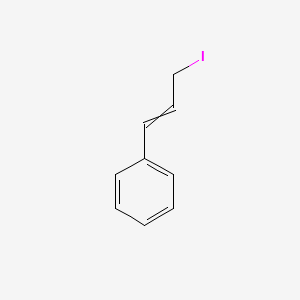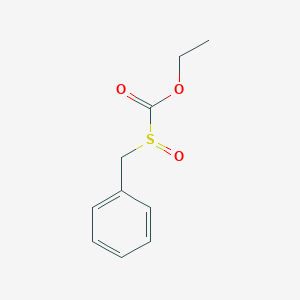![molecular formula C16H24N2O2S B14616261 (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene CAS No. 57909-56-5](/img/structure/B14616261.png)
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene is an organic compound that features a benzenesulfonyl group attached to a cyclohexyl ring, which is further connected to a diazene moiety with a tert-butyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride under controlled heating conditions . The resulting benzenesulfonyl chloride is then reacted with cyclohexylamine to form the intermediate benzenesulfonamide. This intermediate undergoes further reactions to introduce the diazene and tert-butyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene moiety into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites, while the diazene moiety may participate in redox reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene.
Cyclohexylamine: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group, a cyclohexyl ring, and a diazene moiety with a tert-butyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
57909-56-5 |
|---|---|
Fórmula molecular |
C16H24N2O2S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)cyclohexyl]-tert-butyldiazene |
InChI |
InChI=1S/C16H24N2O2S/c1-15(2,3)17-18-16(12-8-5-9-13-16)21(19,20)14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3 |
Clave InChI |
SFGRZRYAUUEVEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1(CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
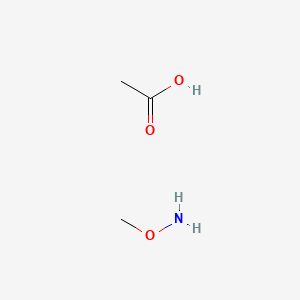
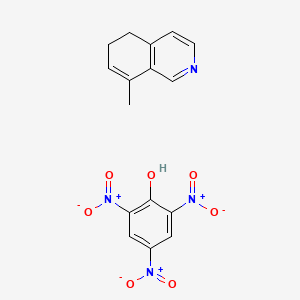
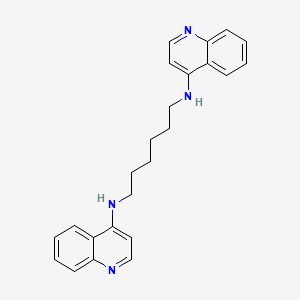
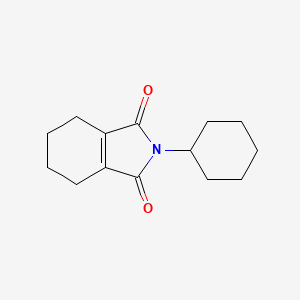
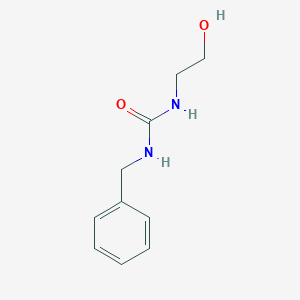
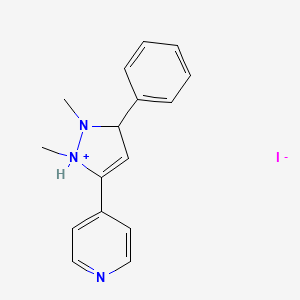
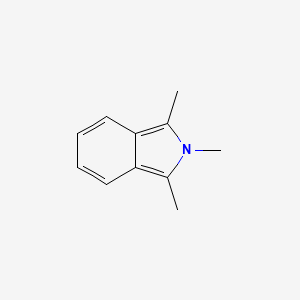
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
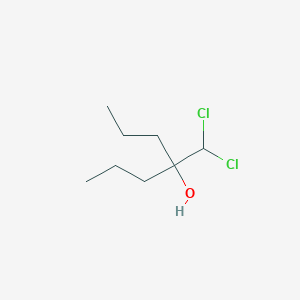
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
